molecular formula C20H16 B13766405 Benz(a)anthracene, 9,10-dimethyl- CAS No. 58429-99-5

Benz(a)anthracene, 9,10-dimethyl-

Cat. No.: B13766405
CAS No.: 58429-99-5
M. Wt: 256.3 g/mol
InChI Key: GKVUDAZMZLMNJQ-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 9,10-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 9 and 10 positions. This compound is known for its carcinogenic properties and is commonly found in tobacco smoke and other products of incomplete combustion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 9,10-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of Benz(a)anthracene, 9,10-dimethyl- can be achieved through the catalytic cracking of petroleum and coal tar. These processes involve high temperatures and pressures to break down larger hydrocarbons into smaller PAHs, including Benz(a)anthracene, 9,10-dimethyl- .

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene, 9,10-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benz(a)anthracene, 9,10-dimethyl- has several applications in scientific research:

Mechanism of Action

The carcinogenic effects of Benz(a)anthracene, 9,10-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that covalently bind to DNA, leading to mutations and potentially initiating cancer. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

  • Benz(a)anthracene, 7,12-dimethyl-
  • Benz(a)anthracene, 7,12-dimethyl-1,2-benzanthracene
  • Benz(a)anthracene, 7,12-dimethylbenzo(a)anthracene

Comparison: Benz(a)anthracene, 9,10-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different carcinogenic potentials and metabolic pathways .

Properties

CAS No.

58429-99-5

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

9,10-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-9-17-11-16-8-7-15-5-3-4-6-19(15)20(16)12-18(17)10-14(13)2/h3-12H,1-2H3

InChI Key

GKVUDAZMZLMNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=CC=CC=C43

Origin of Product

United States

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